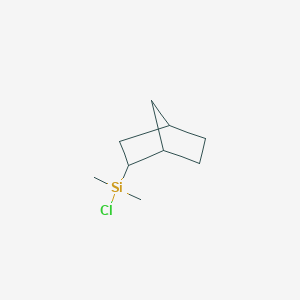

2-(Bicycloheptyl)dimethylchlorosilane

説明

2-(Bicycloheptyl)dimethylchlorosilane (2-BDC) is a silylating agent with a wide range of applications in the field of organic and inorganic chemistry. It is a colorless liquid at room temperature and has a boiling point of approximately 140°C. 2-BDC has been used in the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids. It is also used in the synthesis of inorganic compounds, such as silicates, silicones, and silanes. 2-BDC has been widely studied for its potential use in the synthesis of various organic and inorganic compounds.

科学的研究の応用

Hydrosilylation Reactions : 2-(Bicycloheptyl)dimethylchlorosilane is used in hydrosilylation reactions, such as the aluminum chloride catalyzed hydrosilylation of methylcyclohexenes, producing compounds useful in stereochemistry and structure identification (Yamamoto & Takemae, 1990).

Synthesis of Organobicyclocarbosiloxanes : It is instrumental in the synthesis of organobicyclocarbosiloxanes, complex compounds with potential applications in polymer science (Andrianov et al., 1977).

Substituent Exchange Reactions : This compound participates in exchange reactions, such as the addition to vinyldimethylethoxysilane, leading to products that help understand substituent exchange mechanisms (Suryanarayanan et al., 1973).

Formation of Silanone and Cyclodisiloxane Intermediates : It reacts with dimethyl sulfoxide to produce intermediates like silanone and cyclodisiloxane, useful in organometallic chemistry (Lu et al., 1996).

Preparation of Metallocyclic Compounds : Its reaction with diiron nonacarbonyl leads to the preparation of metallocyclic compounds, highlighting its role in the creation of novel organometallic structures (Bikovetz et al., 1980).

Addition to Vinyl Derivatives of Organocyclosiloxanes : This compound adds to vinyl derivatives in organocyclosiloxanes, facilitating the synthesis of new compounds in silicone chemistry (Andrianov et al., 1965).

Geotechnical Applications : It is used as a hydrophobising agent in soils for geotechnical engineering applications, demonstrating its utility in material science and engineering (Ng & Lourenço, 2016).

Hydrophobic Coating Studies : The compound is investigated in hydrophobic coatings, emphasizing its role in surface chemistry and material protection (Baruwa et al., 2019).

Synthesis of Silacyclanes : It is used in the synthesis of silacyclanes, contributing to the development of cyclic organosilicon compounds (Zamyshlyaeva et al., 2002).

Study of Silanol Groups on Silica Surfaces : The reaction with silica surfaces is used to determine the concentration of silanol groups, highlighting its role in surface chemistry and analysis (Varvarin & Belyakova, 2003).

特性

IUPAC Name |

2-bicyclo[2.2.1]heptanyl-chloro-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClSi/c1-11(2,10)9-6-7-3-4-8(9)5-7/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUCQARMOIYBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1CC2CCC1C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

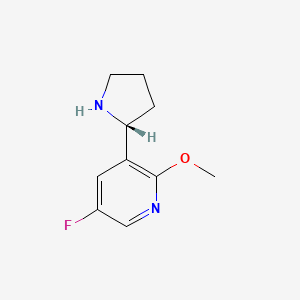

![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)

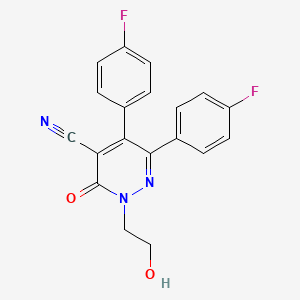

![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1142316.png)

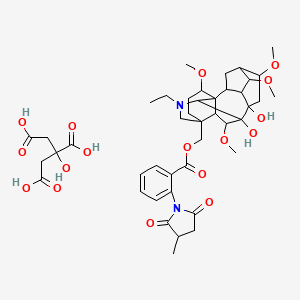

![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-azido-5-[(2R,3R,4S,5S,6S)-5-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylic acid](/img/structure/B1142318.png)